5-Carboxy-2-fluorocinnamic acid
Overview
Description
5-Carboxy-2-fluorocinnamic acid is a chemical compound with the molecular formula C10H7FO4 . It is categorized as an intermediate .
Molecular Structure Analysis
The molecular weight of 5-Carboxy-2-fluorocinnamic acid is 210.16 g/mol. The compound’s structure includes a carboxy group attached to a fluorocinnamic acid backbone .Scientific Research Applications
Biochemistry: Enzyme Inhibition Studies
5-Carboxy-2-fluorocinnamic acid is used in biochemistry for enzyme inhibition studies. Its structure allows it to bind to the active sites of certain enzymes, acting as an inhibitor and thus helping to elucidate enzyme mechanisms .
Pharmaceutical Research: Drug Development
In pharmaceutical research, this compound serves as a precursor or an intermediate in the synthesis of more complex molecules. It’s particularly useful in the development of new drugs where the fluorine atom can play a crucial role in the biological activity .
Material Science: Polymer Synthesis
The carboxylic group in 5-Carboxy-2-fluorocinnamic acid can be utilized to create novel polymers with unique properties. These polymers can have applications ranging from biodegradable materials to high-strength plastics .
Analytical Chemistry: Chromatography
This compound can be used as a standard or a derivative in chromatographic methods to help identify and quantify other substances. Its unique fluorescence properties under UV light make it a valuable tool in analytical procedures .
Organic Synthesis: Building Blocks
5-Carboxy-2-fluorocinnamic acid is a versatile building block in organic synthesis. It can be used to construct complex organic molecules, including natural products and potential pharmaceuticals .
Environmental Science: Degradation Studies
Researchers use 5-Carboxy-2-fluorocinnamic acid in environmental science to study the degradation of aromatic compounds in the environment. Its fluorine content makes it a good model compound for tracing the environmental fate of fluorinated pollutants .
properties
IUPAC Name |
3-[(E)-2-carboxyethenyl]-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO4/c11-8-3-1-7(10(14)15)5-6(8)2-4-9(12)13/h1-5H,(H,12,13)(H,14,15)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVADZLSLLXTDY-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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